molecular formula C8H3F6NO3 B3076874 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid CAS No. 104231-91-6

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid

Cat. No.: B3076874
CAS No.: 104231-91-6
M. Wt: 275.1 g/mol
InChI Key: MUCWKMOJMBKQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid is a chemical compound characterized by the presence of hydroxyl and trifluoromethyl groups attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid typically involves the introduction of trifluoromethyl groups onto a nicotinic acid derivative. One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including halogenation and subsequent substitution reactions to introduce the trifluoromethyl groups. The hydroxyl group is then introduced through a hydroxylation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-(trifluoromethyl)nicotinic acid
  • 2,6-Difluoro-4-hydroxy-nicotinic acid
  • 4-Hydroxy-2,6-dichloro-nicotinic acid

Uniqueness

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical properties compared to similar compounds. These groups enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-oxo-2,6-bis(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-2(16)4(6(17)18)5(15-3)8(12,13)14/h1H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWKMOJMBKQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 2
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 3
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 4
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 6
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.